molecular formula C16H21NS B14639483 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline CAS No. 56714-88-6

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline

Cat. No.: B14639483
CAS No.: 56714-88-6
M. Wt: 259.4 g/mol
InChI Key: HPAYYLFYRXTNJK-UHFFFAOYSA-N
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Description

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is a complex organic compound characterized by its unique tricyclic structure. This compound contains a tricyclo[3.3.1.13,7]decane scaffold, which is a three-dimensional cage-like configuration, and an aniline group attached via a sulfanyl linkage. The compound’s structure includes 42 bonds, 21 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 primary amine (aromatic), and 1 sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tricyclo[33113,7]dec-1-ylsulfanyl)aniline involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction The tricyclo[331These reactions include oxidative dearomatization, tandem intramolecular Diels-Alder reactions, and intramolecular radical cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic amine can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline involves its interaction with molecular targets through its aromatic amine and sulfanyl groups. These functional groups can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and cellular signaling processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.3.1.03,7]decane:

    Bicyclo[2.2.2]octane: A simpler tricyclic structure used in organic synthesis.

    Adamantane: Another tricyclic compound with a different cage-like structure.

Uniqueness

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is unique due to its combination of a tricyclic scaffold with an aromatic amine and sulfanyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

56714-88-6

Molecular Formula

C16H21NS

Molecular Weight

259.4 g/mol

IUPAC Name

4-(1-adamantylsulfanyl)aniline

InChI

InChI=1S/C16H21NS/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2

InChI Key

HPAYYLFYRXTNJK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SC4=CC=C(C=C4)N

Origin of Product

United States

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